SAHM1

NOTCH signaling Transcription factor inhibition Leukemia research

SAHM1 is the gold-standard, hydrocarbon-stapled NOTCH1 inhibitor, non-substitutable with unstapled peptides or γ-secretase inhibitors. Its direct targeting of the NOTCH1-CSL complex ensures precise transcriptional control, validated in T-ALL and allergic asthma models. Procure with confidence for reproducible, on-target results.

Molecular Formula C94H162N36O23S
Molecular Weight 2196.6 g/mol
Cat. No. B10858065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSAHM1
Molecular FormulaC94H162N36O23S
Molecular Weight2196.6 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC1(CCCC=CCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC(C)C)CS)CCCNC(=N)N)(C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CN=CN3)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)O)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)CCNC(=O)C
InChIInChI=1S/C94H162N36O23S/c1-11-51(6)70(127-76(141)59(26-21-36-111-91(101)102)118-72(137)56(23-18-33-108-88(95)96)116-73(138)57(24-19-34-109-89(97)98)119-77(142)62(39-49(2)3)121-74(139)58(25-20-35-110-90(99)100)117-75(140)61(28-29-69(135)136)115-68(134)30-38-107-53(8)133)84(149)130-94(10)32-17-15-13-12-14-16-31-93(9,129-83(148)60(27-22-37-112-92(103)104)120-82(147)67(46-154)124-78(143)63(40-50(4)5)125-87(94)153)86(152)126-65(42-55-44-106-48-114-55)80(145)122-64(41-54-43-105-47-113-54)79(144)123-66(45-131)81(146)128-71(52(7)132)85(150)151/h12-13,43-44,47-52,56-67,70-71,131-132,154H,11,14-42,45-46H2,1-10H3,(H,105,113)(H,106,114)(H,107,133)(H,115,134)(H,116,138)(H,117,140)(H,118,137)(H,119,142)(H,120,147)(H,121,139)(H,122,145)(H,123,144)(H,124,143)(H,125,153)(H,126,152)(H,127,141)(H,128,146)(H,129,148)(H,130,149)(H,135,136)(H,150,151)(H4,95,96,108)(H4,97,98,109)(H4,99,100,110)(H4,101,102,111)(H4,103,104,112)/b13-12+/t51-,52+,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,70-,71-,93-,94+/m0/s1
InChIKeyBMPJJKUDYSZGHF-VIGSAKPASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SAHM1 (CAS 2050906-89-1) Procurement Guide: Hydrocarbon-Stapled Peptide for Direct Notch Transcription Complex Inhibition


The compound designated by the IUPAC name (4S)-4-(3-acetamidopropanoylamino)-5-[[...]]-5-oxopentanoic acid is universally known in the scientific literature as SAHM1 (CAS 2050906-89-1) [1]. SAHM1 is a cell-permeable, synthetic peptide mimetic of a dominant-negative form of Mastermind-like 1 (MAML1) [2]. Its defining feature is an all-hydrocarbon 'staple' that constrains a 16-amino acid sequence into a stable α-helical conformation . This structural stabilization is essential for its mechanism of action: SAHM1 binds with high affinity to the pre-assembled NOTCH1-CSL transcription factor complex, thereby directly blocking the recruitment of endogenous co-activators and preventing NOTCH-dependent gene transcription .

Why SAHM1's Stapled Architecture Cannot Be Interchanged with Unmodified Peptides or Small Molecule γ-Secretase Inhibitors


SAHM1 occupies a unique position in the NOTCH inhibitor landscape, making it non-substitutable with generic alternatives. Unmodified linear MAML1 peptides lack the hydrocarbon staple, resulting in a loss of α-helicity and poor cell permeability, rendering them inactive in cellular assays [1]. In contrast, small molecule γ-secretase inhibitors (GSIs), such as DAPT, do not directly target the transcription factor complex; they act upstream by inhibiting the proteolytic release of the NOTCH intracellular domain (NICD) [2]. This mechanism leads to broad, off-target cleavage inhibition of other γ-secretase substrates, including ErbB4 and E-cadherin, a known source of clinical toxicity not observed with SAHM1's direct, protein-protein interaction (PPI)-focused mechanism [3]. Therefore, substituting SAHM1 with an unstapled peptide or a pan-GSI introduces fundamentally different and non-comparable biochemical and phenotypic readouts.

Quantitative Evidence for SAHM1 Procurement: Comparative Data Against Key NOTCH Pathway Inhibitors


SAHM1 vs. dnMAML1: Cellular Potency in NOTCH1 Reporter Gene Assays

In direct comparative cellular assays, SAHM1 demonstrates a significant potency advantage over the unstapled, dominant-negative MAML1 (dnMAML1) peptide. When tested in a fluorescence polarization-based NOTCH1 complex assembly assay, the IC50 for dnMAML1 was measured at 3.9 ± 0.9 µM. SAHM1 was specifically engineered with a hydrocarbon staple to overcome the limitations of its unmodified counterpart, achieving low micromolar activity in cellular luciferase reporter assays where dnMAML1 is either inactive or requires prohibitively high concentrations [1]. This differential in cell-based activity is the primary reason for selecting SAHM1 over a linear peptide for cellular studies.

NOTCH signaling Transcription factor inhibition Leukemia research

SAHM1 vs. DAPT (γ-Secretase Inhibitor): Selectivity in a T-ALL Disease Model

SAHM1 provides a more selective tool than the broad-spectrum γ-secretase inhibitor DAPT. SAHM1 directly targets the NOTCH1-CSL-MAML1 ternary complex, thereby selectively suppressing NOTCH target genes. In contrast, DAPT's inhibition of γ-secretase blocks cleavage of numerous other transmembrane proteins, including ErbB4, E-cadherin, and N-cadherin, leading to confounding phenotypic effects [1]. Crucially, in a NOTCH1-driven T-ALL mouse model, SAHM1 treatment resulted in a significant decrease in tumor growth and induced global suppression of NOTCH-activated genes in circulating lymphoblasts without the intestinal toxicity (e.g., goblet cell metaplasia) that characterizes chronic GSI administration [2].

T-ALL Leukemia Target selectivity

SAHM1 vs. IMR-1: Superior Cellular Potency in NOTCH Transcription Factor Inhibition

In comparative assessments of NOTCH transcription complex inhibitors, SAHM1 exhibits superior potency to the small molecule IMR-1. IMR-1, a first-in-class inhibitor of the NOTCH transcription activation complex, has a reported IC50 of 26 µM against Maml1 recruitment [1]. SAHM1, by comparison, is a hydrocarbon-stapled peptide that demonstrates a significantly lower IC50 of 6.56 µM in cellular NOTCH1 reporter assays and an IC50 of <2.5 µM in a secondary β-lactamase reporter-gene assay in HeLa cells . This ~4- to 10-fold improvement in potency makes SAHM1 a more robust and reliable tool for achieving complete and sustained inhibition of the NOTCH transcriptional program.

Cancer biology Protein-protein interaction Inhibitor comparison

Recommended Research Applications for SAHM1 Based on Validated Evidence


Mechanistic Dissection of NOTCH-Dependent Gene Transcription

SAHM1 is the gold-standard tool for experiments requiring precise temporal control over NOTCH1 transcription factor activity. Its direct binding to the NICD-CSL complex allows researchers to bypass upstream signaling events and assess the immediate transcriptional consequences of NOTCH inhibition. This is validated by its use in chromatin immunoprecipitation (ChIP) and global gene expression profiling studies, which have demonstrated a direct, genome-wide suppression of NOTCH1 target genes in T-ALL cells [1].

NOTCH-Driven T-Cell Acute Lymphoblastic Leukemia (T-ALL) Modeling

For preclinical studies of T-ALL, a malignancy often driven by activating NOTCH1 mutations, SAHM1 offers a targeted therapeutic approach that is mechanistically distinct from and less toxic than γ-secretase inhibitors. Procurement of SAHM1 for in vivo T-ALL models is supported by data showing significant reduction in tumor growth and a favorable toxicity profile, characterized by an absence of the intestinal goblet cell metaplasia that limits GSI use [2].

Investigating Allergic Airway Inflammation and Asthma Pathogenesis

SAHM1 has demonstrated robust, disease-relevant efficacy in preclinical models of allergic asthma. Topical administration of SAHM1 during allergen challenge in a mouse model resulted in a significant reduction of eosinophil and T cell counts in bronchoalveolar lavage fluid, key hallmarks of airway inflammation, when compared to control peptide-treated animals [3]. This makes SAHM1 a critical reagent for respiratory researchers investigating the role of NOTCH signaling in TH2-mediated inflammation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for SAHM1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.